molecular formula C23H16N2O2 B8230796 2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione CAS No. 143878-21-1

2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B8230796
CAS No.: 143878-21-1
M. Wt: 352.4 g/mol
InChI Key: BRSZMVHUPSXOTP-UHFFFAOYSA-N
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Description

2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique structure combining a dibenzazepine core with an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the dibenzazepine core. One common method involves the pseudo-intramolecular hydrohalogenation of 2-(2’-bromophenyl)ethynylaniline, followed by N-acetylation to facilitate further coupling reactions . The final step involves the cyclization to form the isoindole ring, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzene rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a radical scavenger and antioxidant.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in neurological pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the isoindole moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(5H-benzo[c][1]benzazepin-6-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O2/c26-22-18-10-4-5-11-19(18)23(27)25(22)14-21-17-9-3-1-7-15(17)13-16-8-2-6-12-20(16)24-21/h1-13,24H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSZMVHUPSXOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C(N2)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901177875
Record name 2-(5H-Dibenz[b,e]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143878-21-1
Record name 2-(5H-Dibenz[b,e]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143878-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5H-Dibenz[b,e]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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